molecular formula C8H22O3SSi2 B14418449 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane CAS No. 84606-51-9

3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane

Cat. No.: B14418449
CAS No.: 84606-51-9
M. Wt: 254.50 g/mol
InChI Key: SPTZBOGAKAEUIE-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is an organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a sulfur-containing compound such as thioacetic acid, followed by methoxylation using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler organosilicon derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reactions with halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organosilicon compounds.

    Substitution: Various substituted organosilicon derivatives.

Scientific Research Applications

3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form bonds with various biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-8,8,9,9-tetramethyl-2-oxa-7-thia-3,8-disiladecane
  • 3,3-Dimethyl-2-oxobutyric acid

Uniqueness

3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

84606-51-9

Molecular Formula

C8H22O3SSi2

Molecular Weight

254.50 g/mol

IUPAC Name

trimethoxy(2-trimethylsilylsulfanylethyl)silane

InChI

InChI=1S/C8H22O3SSi2/c1-9-14(10-2,11-3)8-7-12-13(4,5)6/h7-8H2,1-6H3

InChI Key

SPTZBOGAKAEUIE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCS[Si](C)(C)C)(OC)OC

Origin of Product

United States

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